Methyl 6-hydroxybenzofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate involves three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .Molecular Structure Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate include the reaction of 2-hydroxy-4-methoxybenzofuran with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .Physical And Chemical Properties Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .Scientific Research Applications
Synthesis Techniques
Methyl 6-hydroxybenzofuran-2-carboxylate and its derivatives are synthesized through various techniques, highlighting their versatility in chemical synthesis. For example, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid is synthesized starting from 3,5-dihydroxybenzoate, indicating a method involving direct thermal one-pot cyclization followed by base-catalyzed hydrolysis (Mori et al., 2020). Additionally, an orthogonal synthesis method using artificial intelligence was explored for the synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds, showcasing the potential for innovative approaches in the synthesis of complex benzofuran derivatives (Takabatake et al., 2020).
Chemical Analysis and Applications
The compound has been a subject of various chemical analyses and applications. For instance, the study of methyl 4-hydroxybenzoate, known as methyl paraben, involved detailed structural analysis through single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational calculations, demonstrating its application as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The study also explored the chemical quantum parameters and pharmaceutical activities of the molecule, shedding light on its multifaceted applications (Sharfalddin et al., 2020).
Role in Synthesis of Natural Products
Methyl 6-hydroxybenzofuran-2-carboxylate derivatives have been pivotal in the synthesis of natural products. A notable example is the synthesis of (+/-)-vibralactone, where methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate was a key intermediate, showcasing the importance of benzofuran derivatives in complex natural product synthesis (Zhou & Snider, 2008).
Biomimetic and Catalytic Applications
The compound and its derivatives have been used in biomimetic and catalytic applications, exemplified by the synthesis of the benzothiazole core of the natural product violatinctamine in a biomimetic oxidative route (Blunt et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLVOPCTQNVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxybenzofuran-2-carboxylate | |
CAS RN |
182747-75-7 | |
Record name | methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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